Product packaging for 4-(3-Fluoro-4-methylphenyl)phenol(Cat. No.:CAS No. 1262001-75-1)

4-(3-Fluoro-4-methylphenyl)phenol

Cat. No.: B113895
CAS No.: 1262001-75-1
M. Wt: 202.22 g/mol
InChI Key: XVZNGVKCUOUMSI-UHFFFAOYSA-N
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Description

Significance within Organic Synthesis and Medicinal Chemistry

Biphenyl (B1667301) derivatives are fundamental building blocks in organic synthesis, serving as precursors for a wide array of functional materials, agrochemicals, and natural products. researchgate.net In medicinal chemistry, the biphenyl scaffold is a common feature in many therapeutic agents. The introduction of fluorine into this framework can lead to compounds with enhanced biological activity. nih.gov Fluorinated biphenyls, and by extension, fluorinated biphenyl phenols, are often sought after as intermediates in the synthesis of complex, high-value molecules. nih.gov The synthesis of such compounds is frequently achieved through powerful cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly effective and widely used method for forming the crucial carbon-carbon bond between the two aryl rings. nih.govnih.gov

Role of Fluorine Substitution in Modulating Molecular Properties and Biological Activity

The substitution of hydrogen with fluorine, an element of similar size but the highest electronegativity, imparts a range of unique physicochemical properties to organic molecules. researchgate.netnih.gov This strategic modification is a cornerstone of modern drug design, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. wikipedia.org

The introduction of fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450. wikipedia.orgnih.gov This can increase the half-life and bioavailability of a drug molecule.

Increased Lipophilicity: Fluorine substitution often increases a molecule's ability to dissolve in fats and lipids, which can improve its penetration of cell membranes. wikipedia.orgnih.gov

Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be crucial for optimizing a drug's interaction with its biological target. researchgate.netnih.gov

Favorable Protein-Ligand Interactions: Fluorine can participate in various non-covalent interactions, including dipole-dipole and electrostatic interactions, which can enhance the binding affinity of a drug to its target protein. researchgate.net

These properties underscore the importance of fluorinated biphenyl phenols as a promising class of compounds for the development of new technologies and therapeutic agents.

Physicochemical Properties of a Related Compound

While specific experimental data for 4-(3-Fluoro-4-methylphenyl)phenol is not widely available in the literature, the properties of a structurally similar compound, 4-Fluoro-3-methylphenol, can provide some insight.

PropertyValue
Molecular FormulaC7H7FO
Molecular Weight126.13 g/mol
Boiling Point76 °C at 5 mmHg
Melting Point32 °C
Density1.134 g/mL at 25 °C

Data sourced from Sigma-Aldrich for 4-Fluoro-3-methylphenol sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11FO B113895 4-(3-Fluoro-4-methylphenyl)phenol CAS No. 1262001-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-fluoro-4-methylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZNGVKCUOUMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609496
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-75-1
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule and identifying the chemical environment of specific atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For aromatic compounds, the chemical shifts are typically observed in the downfield region (around 7-8 ppm) due to the deshielding effect of the aromatic ring current. libretexts.org The splitting patterns of these signals reveal the substitution pattern on the aromatic rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts for aromatic carbons typically appear between 110 and 160 ppm.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique for characterization. The chemical shift of the fluorine signal is highly sensitive to its electronic environment within the molecule. psu.edu

Table 1: NMR Spectroscopic Data for 4-(3-Fluoro-4-methylphenyl)phenol

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹HData not available in search results
¹³CData not available in search results
¹⁹FData not available in search results

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. For phenols, characteristic fragmentation patterns include the loss of a CO molecule (M-28) and a formyl radical (HCO·, M-29). libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. This technique is particularly useful for analyzing non-volatile and thermally labile compounds. While specific LC-MS data for this compound was not found, this method would be suitable for its analysis, likely showing a prominent [M+H]⁺ or [M-H]⁻ ion corresponding to its molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful method for the analysis of volatile compounds. Phenols can be analyzed directly or after derivatization to increase their volatility. epa.gov The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.

Table 2: Mass Spectrometry Data for this compound

Technique Ionization Mode Observed m/z Interpretation
LC-MSESI+Data not available[M+H]⁺
LC-MSESI-Data not available[M-H]⁻
GC-MSEIData not availableMolecular Ion (M⁺) and fragment ions

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com For this compound, the IR spectrum would exhibit characteristic absorption bands. A broad and strong O-H stretching vibration is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the phenolic hydroxyl group. libretexts.org Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. masterorganicchemistry.com The C-F stretching vibration would also be present, though its position can vary. Additionally, C=C stretching vibrations from the aromatic rings are expected in the 1450-1600 cm⁻¹ region. docbrown.info

Table 3: Infrared (IR) Spectroscopy Data for this compound

Functional Group Characteristic Absorption (cm⁻¹)
O-H (Phenol)~3200-3600 (broad, strong)
Aromatic C-H>3000
C=C (Aromatic)~1450-1600
C-FData not available
C-OData not available

Note: While general ranges for these functional groups are well-established, specific peak values for the title compound were not found.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found, related structures like (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone have been characterized, revealing details such as the dihedral angle between the phenyl rings and intermolecular hydrogen bonding. researchgate.net Such an analysis for the title compound would provide invaluable insight into its solid-state conformation and packing.

Advanced Chromatographic Techniques for Separation and Purity Assessment

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential techniques for the separation and purity assessment of organic compounds. For a substituted phenol (B47542) like this compound, reversed-phase HPLC would be a common method for purity determination, utilizing a nonpolar stationary phase and a polar mobile phase. Gas chromatography, particularly with a flame ionization detector (FID) or coupled to a mass spectrometer (GC-MS), is also a standard method for assessing the purity of phenolic compounds. epa.gov The choice of column and conditions would be optimized to achieve baseline separation from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Research Findings:

For the analysis of phenolic compounds, reversed-phase HPLC is commonly utilized. In this mode, a nonpolar stationary phase (often C18-silica) is paired with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The retention of this compound on the column is influenced by its polarity. The presence of the hydroxyl group imparts some polarity, while the biphenyl (B1667301) structure and the methyl group contribute to its hydrophobicity. The fluorine atom also influences retention through its inductive effects.

Detection is frequently achieved using a UV detector, as the aromatic rings in the molecule absorb ultraviolet light. The selection of an appropriate wavelength is critical for sensitivity and is determined from the compound's UV-Vis spectrum. To enhance peak shape and resolution, acids like formic acid or trifluoroacetic acid are often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

ParameterTypical Value/Condition
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile/Water or Methanol/Water mixture (e.g., 60:40 v/v)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature 25-40 °C
Injection Volume 10-20 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength Based on UV-Vis spectrum (e.g., ~254 nm)

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. ufl.edu For a compound like this compound, GC analysis is feasible, often following a derivatization step to increase its volatility and improve peak shape. The flame ionization detector (FID) is a common choice for detection due to its high sensitivity to organic compounds.

Research Findings:

Direct analysis of underivatized phenols by GC can sometimes be challenging due to their polarity, which can lead to peak tailing and interaction with the stationary phase. To circumvent this, the phenolic hydroxyl group is often converted to a less polar ether or ester derivative. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatization strategy.

The separation in GC is achieved on a capillary column coated with a stationary phase. For biphenyl compounds, a non-polar or medium-polarity phase, such as a polydimethylsiloxane-based polymer (e.g., DB-5 or HP-5), is typically used. researchgate.netnih.gov The retention time of the derivatized this compound will depend on its volatility and its interaction with the stationary phase, which is influenced by its molecular weight and the presence of the fluoro and methyl substituents. The FID detector provides a response that is proportional to the mass of carbon atoms in the analyte, making it a reliable quantitative detector. ufl.edu For halogenated compounds, a halogen-specific detector (XSD) can also be employed for enhanced selectivity. davidsonanalytical.co.uknih.gov

Table 2: Illustrative GC-FID Parameters for Analysis of Derivatized this compound

ParameterTypical Value/Condition
Derivatization Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl polysiloxane phase (e.g., DB-5)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250-280 °C
Oven Temperature Program Initial temp. ~100 °C, ramp to ~300 °C at 10-20 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 300-320 °C

Capillary Electrophoresis (CZE)

Capillary Zone Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. youtube.com This technique is particularly useful for the analysis of charged species and can be adapted for neutral molecules like this compound through methods like Micellar Electrokinetic Chromatography (MEKC).

Research Findings:

In its native state, this compound is a neutral molecule at acidic to neutral pH. To facilitate its separation by CZE, the analysis is typically conducted at a high pH where the phenolic hydroxyl group is deprotonated, rendering the molecule negatively charged. The migration time will then be dependent on its charge-to-size ratio.

Alternatively, MEKC can be employed. In this variation, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration. These micelles act as a pseudostationary phase, and neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles. elsevierpure.com The separation of different neutral compounds is then based on their differential partitioning. The presence of the fluoro and methyl groups on the biphenyl structure will influence its hydrophobicity and thus its interaction with the micelles. Detection is commonly performed using a UV detector integrated into the capillary electrophoresis system. nih.govnih.gov

Table 3: Illustrative CZE/MEKC Parameters for Analysis of this compound

ParameterTypical Value/Condition
Capillary Fused-silica capillary (e.g., 50 µm ID, 30-60 cm total length)
Background Electrolyte (BGE) For CZE: High pH buffer (e.g., borate (B1201080) buffer, pH > 9) For MEKC: Buffer with surfactant (e.g., 20 mM borate buffer with 50 mM SDS, pH 9.2)
Applied Voltage 15-30 kV
Temperature 25 °C
Injection Mode Hydrodynamic (pressure) or Electrokinetic
Detector UV-Vis Detector
Detection Wavelength Based on UV-Vis spectrum (e.g., ~214 nm or ~254 nm)

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a fundamental technique used to obtain information about the electronic transitions within a molecule. It is particularly informative for compounds containing chromophores, such as the aromatic rings in this compound.

Research Findings:

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted biphenyl system. The biphenyl chromophore typically exhibits a strong absorption band (π → π* transition) in the region of 230-280 nm. The exact position and intensity of the absorption maxima (λmax) are influenced by the substituents on the phenyl rings.

The hydroxyl (-OH) and methyl (-CH3) groups are auxochromes that can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The fluorine atom, being an electronegative substituent, can also influence the electronic transitions and may lead to subtle shifts in the absorption spectrum. The spectrum is typically recorded by dissolving the compound in a transparent solvent, such as ethanol (B145695) or methanol. The pH of the solution can significantly affect the spectrum of phenolic compounds; under basic conditions, the deprotonation of the hydroxyl group to a phenoxide ion results in a noticeable bathochromic shift of the absorption bands. This pH-dependent shift can be used to confirm the presence of the phenolic group. While a specific spectrum for this compound is not widely published, the general characteristics can be inferred from data on similar substituted biphenyls and phenols. science-softcon.de

Table 4: Expected UV-Vis Spectroscopic Data for this compound

ParameterExpected Observation
Solvent Ethanol, Methanol, or Acetonitrile
λmax (Neutral pH) Expected in the range of 240-280 nm, characteristic of substituted biphenyls.
λmax (Basic pH) Bathochromic shift (to longer wavelength) compared to neutral pH due to phenoxide ion formation.
Molar Absorptivity (ε) High values are expected for the primary π → π* transitions, indicating strong absorption.

Computational Chemistry and Theoretical Investigations of 4 3 Fluoro 4 Methylphenyl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(3-Fluoro-4-methylphenyl)phenol, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in elucidating its fundamental chemical characteristics. researchgate.netajchem-a.com

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, a key conformational feature is the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho-hydrogens on the adjacent rings, a completely planar conformation is generally not the lowest energy state for biphenyl (B1667301) derivatives.

Theoretical calculations would involve rotating the bond connecting the two phenyl rings to map the potential energy surface and identify the most stable conformer. For fluorinated biphenyl compounds, dihedral angles can vary, but studies on similar structures suggest an angle typically between 35° and 45°. nih.govnih.gov The presence of the hydroxyl and methyl groups will also influence the final geometry. For instance, the optimized structure of 2,6-dichloro-4-fluoro phenol (B47542) has been determined using DFT methods to predict its stable form. researchgate.netkarazin.ua

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations.
ParameterPredicted ValueComment
Dihedral Angle (C-C-C-C)~35° - 45°The angle between the two phenyl rings, crucial for overall shape.
C-F Bond Length~1.35 ÅTypical length for a C-F bond on an aromatic ring. ajchem-a.com
C-O Bond Length~1.36 ÅTypical length for a phenolic C-O bond.
O-H Bond Length~0.96 ÅStandard length for a hydroxyl group's O-H bond.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential Surfaces)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive. semanticscholar.org

For phenolic compounds, the HOMO is typically localized on the phenol ring, rich in electron density, while the LUMO is distributed over the biphenyl system. DFT calculations can predict these energy levels. Studies on similar fluorinated phenols and biphenyls show HOMO-LUMO gaps in the range of 4-5 eV, indicating good kinetic stability. ajchem-a.com

Molecular Electrostatic Potential (MEP) surfaces map the electrostatic potential onto the electron density surface of the molecule. rsc.org This visual tool is invaluable for predicting how a molecule will interact with other charged species. For this compound, the MEP surface would show negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, indicating regions susceptible to electrophilic attack. mdpi.com The hydroxyl hydrogen would exhibit a region of positive potential (blue), highlighting its role as a hydrogen bond donor. researchgate.netimist.ma

Table 2: Predicted Electronic Properties of this compound.
PropertyPredicted ValueSignificance
EHOMO~ -6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO~ -2.0 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)~ 4.5 eVIndicates chemical reactivity and kinetic stability. ajchem-a.com

Spectroscopic Property Predictions (UV-Vis, IR)

DFT calculations can also predict spectroscopic properties, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule's bonds. For this compound, characteristic vibrational modes would include the O-H stretch (around 3600 cm⁻¹), aromatic C-H stretches (3100-3000 cm⁻¹), C=C ring stretches (1600-1450 cm⁻¹), and the C-F stretch (1250-1000 cm⁻¹). Comparing calculated frequencies with experimental data helps confirm the molecule's structure. acs.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. digitellinc.com The calculations would likely predict absorption maxima (λmax) corresponding to π-π* transitions within the aromatic system. For fluorinated biphenyl compounds, these absorptions typically occur in the UV region, with λmax values often observed between 250 and 320 nm. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific chemical property. nih.govnih.gov These models are widely used in drug discovery and environmental science to predict the activity of new compounds.

For this compound, a QSAR study would typically involve a dataset of similar phenolic or biphenyl compounds with known activities (e.g., antioxidant capacity, enzyme inhibition). researchgate.netimist.maresearchgate.net

The process would involve:

Descriptor Calculation: For each molecule in the dataset, a range of molecular descriptors would be calculated. These can include constitutional, topological, physicochemical, and quantum chemical parameters (like HOMO/LUMO energies, dipole moment, etc., often derived from DFT calculations).

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVR) and Artificial Neural Networks (ANN) are used to build a mathematical equation linking the descriptors to the activity. nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

A hypothetical QSAR model for the antioxidant activity of phenolic compounds might look like: Activity = c0 + c1(HOMO) + c2(LogP) + c3*(Molecular Surface Area)

By inputting the calculated descriptors for this compound into a validated QSAR model, its biological activity could be predicted without the need for initial synthesis and testing.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While DFT calculations provide information on a static, minimum-energy state, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions in a simulated environment (e.g., in water or a lipid bilayer). capes.gov.brbenthamopenarchives.com

For this compound, an MD simulation could be used to:

Explore the Conformational Landscape: Observe the rotation around the biphenyl bond and the flexibility of the molecule at a given temperature. This provides a more realistic view of the molecule's shape than a single optimized structure. tandfonline.com

Analyze Solvent Interactions: Simulate the molecule in a solvent like water to study the formation and dynamics of hydrogen bonds between the phenol group and water molecules.

Study Interactions with Biomolecules: Place the molecule in a system with a protein or a membrane to observe how it interacts and to understand its preferred binding modes and orientations. researchgate.net

The simulation would track the trajectory of each atom over time (typically nanoseconds to microseconds), providing a detailed picture of the molecule's behavior and its interactions with its environment.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). europeanreview.orgresearchgate.net It is a cornerstone of structure-based drug design.

To perform a molecular docking study with this compound, one would need the 3D structure of a target protein, which could be obtained from a repository like the Protein Data Bank (PDB). The docking process involves:

Preparation: Preparing the 3D structures of both the ligand (this compound) and the receptor.

Docking Simulation: Using a docking program (e.g., AutoDock, MOE-Dock) to systematically sample different orientations and conformations of the ligand within the receptor's binding site. researchgate.netekb.eg

Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity. The top-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.govnih.gov

Prediction of Binding Modes and Affinities

Currently, there are no published studies that have used computational methods, such as molecular docking or molecular dynamics simulations, to predict the binding modes and affinities of this compound with any biological targets. Such studies would typically involve docking the compound into the active sites of various proteins to predict its binding orientation and calculate a binding energy score, which correlates with its binding affinity. The absence of this data means that the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that might govern its binding to potential protein targets have not been elucidated.

Table 1: Predicted Binding Affinities of this compound with Biological Targets

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Data Not AvailableN/AN/AN/A
Data Not AvailableN/AN/AN/A
Data Not AvailableN/AN/AN/A

Identification of Potential Drug Targets

The identification of potential drug targets for a compound through computational means often involves techniques like reverse docking or target fishing, where a compound is screened against a large library of protein structures to identify potential binding partners. As there are no available in silico studies for this compound, a computationally derived list of its potential drug targets cannot be provided. The therapeutic areas where this compound might have an effect remain speculative without such foundational research.

Table 2: Potential Drug Targets for this compound Identified Through Computational Methods

Potential Drug TargetUniProt IDSupporting Computational MethodPotential Therapeutic Area
Data Not AvailableN/AN/AN/A
Data Not AvailableN/AN/AN/A
Data Not AvailableN/AN/AN/A

While the specific computational data for this compound is absent, the methodologies mentioned are standard practices in the field of computational drug discovery. Future research initiatives are needed to apply these techniques to this compound to uncover its potential biological activities and therapeutic applications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Fluorine Substitution on Bioactivity and Physicochemical Parameters

The strategic placement of fluorine can lead to enhanced metabolic stability. researchgate.net The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability can lead to a longer biological half-life and improved pharmacokinetic profile.

Furthermore, the electronegativity of fluorine can modulate the acidity of the phenolic hydroxyl group. This alteration in pKa can influence the compound's ionization state at physiological pH, which in turn affects its ability to cross cell membranes and interact with biological targets. The introduction of fluorine can also impact lipophilicity, a critical parameter for drug absorption and distribution. researchgate.net While the effect on lipophilicity can be complex and position-dependent, it is a key factor in optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

The presence of fluorine can also introduce favorable non-covalent interactions with biological targets, such as hydrogen bonds involving the C-F bond, although the role of such bonds remains a topic of discussion. researchgate.net These interactions can contribute to enhanced binding affinity and potency. However, it is crucial to note that the impact of fluorination is not always predictable; it can either increase or decrease the efficacy of a compound depending on the specific molecular context and its interactions with the target. acs.org

A comparative analysis of fluorinated and non-fluorinated analogs is essential to quantify the precise effects of fluorine substitution. The following table illustrates the potential impact of fluorine on key physicochemical parameters, based on general principles observed in similar compounds.

ParameterNon-fluorinated Analog (4-(4-methylphenyl)phenol)Fluorinated Analog (4-(3-Fluoro-4-methylphenyl)phenol)Rationale
Metabolic Stability LowerHigherStrong C-F bond resists enzymatic cleavage. researchgate.net
Acidity (pKa of -OH) BaselinePotentially alteredFluorine's electron-withdrawing nature can influence the acidity of the distal phenolic group.
Lipophilicity (LogP) BaselinePotentially increasedFluorine substitution often increases lipophilicity, but the overall effect depends on the molecular environment. researchgate.net
Binding Affinity BaselinePotentially enhancedFluorine can participate in favorable interactions with the target protein. researchgate.net

Influence of Biphenyl (B1667301) Linkage and Phenolic Hydroxyl Group

The biphenyl scaffold and the phenolic hydroxyl group are fundamental to the bioactivity of this compound. The biphenyl linkage provides a rigid yet conformationally flexible backbone, allowing the two phenyl rings to adopt specific dihedral angles. This conformational preference is crucial for optimal binding to target proteins. nih.gov The ability of the molecule to adopt a specific, low-energy conformation can enhance its affinity and specificity for a biological target. nih.gov

The phenolic hydroxyl group is a key pharmacophoric feature, often involved in critical hydrogen bonding interactions with amino acid residues in the active site of a target protein. nih.gov The hydrogen-bonding capability of the hydroxyl group can be a major determinant of binding affinity. nih.gov For instance, the hydroxyl group can act as both a hydrogen bond donor and acceptor, forming a network of interactions that stabilize the ligand-protein complex. nih.gov

The presence of the hydroxyl group also significantly impacts the compound's solubility and solvation properties. While the biphenyl core is hydrophobic, the polar hydroxyl group can improve aqueous solubility, which is often a desirable property for drug candidates.

Design Principles for Modulating Selectivity and Potency

Building upon the understanding of the roles of the fluorine atom, biphenyl linkage, and phenolic hydroxyl group, several design principles can be employed to fine-tune the selectivity and potency of this compound analogs.

One key strategy involves the systematic exploration of different substitution patterns on the phenyl rings. For example, altering the position of the fluorine atom or introducing additional substituents could modulate electronic properties and steric interactions, leading to improved target engagement. The nature of the substituent on the second phenyl ring (in this case, the methyl group) can also be varied to probe for additional binding pockets and optimize van der Waals interactions.

Another design principle focuses on modifying the biphenyl linkage itself. Introducing conformational constraints, such as bridging the two phenyl rings or introducing bulky groups to restrict rotation, can lock the molecule into a bioactive conformation. This can lead to a significant increase in potency and selectivity by reducing the entropic penalty of binding.

Fine-tuning the properties of the phenolic hydroxyl group is also a valid approach. Converting the phenol (B47542) to an ether or an ester could serve as a prodrug strategy, potentially improving oral bioavailability. The choice of the pro-moiety would be critical to ensure efficient cleavage in the target tissue to release the active phenolic compound.

The following table outlines potential design strategies and their expected impact on selectivity and potency.

Design StrategyModificationExpected ImpactRationale
Varying Fluorine Position Move fluorine to the 2- or 5-position.Altered potency and selectivity.Changes in electronic distribution and steric hindrance can affect target interactions.
Introducing Additional Substituents Add a second fluorine or a small alkyl group.Modulated lipophilicity and binding interactions.Probing for additional binding pockets and optimizing physicochemical properties.
Modifying the Biphenyl Linkage Introduce a bridge between the phenyl rings.Increased potency and selectivity.Restricting conformational freedom can pre-organize the molecule for binding.
Prodrug Approach Convert the phenolic -OH to an ester.Improved bioavailability.Masking the polar hydroxyl group can enhance membrane permeability.

Biological and Pharmacological Investigations of this compound

This article focuses on the documented biological and pharmacological activities of the chemical compound this compound. The content is strictly organized according to the specified areas of investigation.

Biological and Pharmacological Activity Investigations

Mechanism of Action Elucidation

Investigation of Fluorophilic Binding Sites

Specific studies identifying fluorophilic binding sites for this compound are not available in the current scientific literature. However, the introduction of a fluorine atom into a molecule can significantly influence its binding to biological targets. Fluorine's high electronegativity and small size can lead to favorable interactions with protein binding pockets through various mechanisms, including the formation of hydrogen bonds, dipole-dipole interactions, and other non-covalent interactions. These interactions can augment the potency, selectivity, and pharmacokinetic properties of a drug. mdpi.com

In the context of biphenyl (B1667301) compounds, which share a structural similarity with this compound, fluorine substitution has been explored to enhance biological activity and metabolic stability. mdpi.com For instance, in the development of positive allosteric modulators for the dopamine (B1211576) D1 receptor, fluorinated biphenyl derivatives were synthesized to improve their therapeutic potential for conditions like Parkinson's disease. researchgate.net While not directly studying this compound, this research highlights the strategic use of fluorine to modulate target binding and achieve desired pharmacological effects. researchgate.net

Pharmacokinetic and Metabolic Profile Studies

Metabolic Stability and Biotransformation Pathways

Direct metabolic stability and biotransformation data for this compound are not documented. However, the metabolism of fluorinated phenols and related structures provides a basis for predicting its likely fate in biological systems.

The presence of a fluorine atom can dramatically affect a compound's metabolism, often by blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes. nih.gov This can increase the metabolic stability and prolong the half-life of a drug. mdpi.com For fluorinated phenols, a common initial step in biodegradation is ortho-hydroxylation to form fluorocatechols. researchgate.net These intermediates can then undergo further transformation. researchgate.net

Studies on fluorinated biphenyl ethers using the fungus Cunninghamella elegans, a model for mammalian drug metabolism, have shown that the position of the fluorine atom dictates the propensity of the fluorinated ring to be hydroxylated. nih.gov For a compound like this compound, metabolism could potentially involve hydroxylation of the aromatic rings or oxidation of the methyl group. nih.gov The primary human metabolite of the simpler compound, 4-fluorophenol, is (2S,3S,4S,5R)-6-(4-fluorophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid, indicating that glucuronidation is a key metabolic pathway. nih.gov

Based on these general principles, the expected biotransformation pathways for this compound would likely involve Phase I reactions (oxidation, hydroxylation) and Phase II reactions (conjugation with glucuronic acid or sulfate).

Table 1: Predicted Metabolic Characteristics of this compound

Metabolic Aspect Predicted Characteristic Basis for Prediction
Metabolic Stability Potentially enhanced compared to its non-fluorinated analog. Fluorine can block sites of metabolic oxidation. mdpi.comnih.gov
Primary Phase I Pathway Aromatic hydroxylation, oxidation of the methyl group. Common pathways for phenols and alkylbenzenes. nih.govresearchgate.net
Primary Phase II Pathway Glucuronidation of the phenolic hydroxyl group. A major detoxification pathway for phenols. nih.gov

| Key Metabolizing Enzymes | Cytochrome P450 family enzymes (e.g., CYP2E1). | Known to metabolize other fluorinated aromatic compounds. nih.gov |

Absorption and Distribution Dynamics

Specific data on the absorption and distribution of this compound are unavailable. However, the physicochemical properties conferred by the fluoro and methylphenyl groups can inform predictions.

Fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes and improve oral absorption. nih.govmdpi.com Studies on fluorinated polyphenols have shown improved permeability and bioavailability compared to their non-fluorinated parent compounds. nih.gov This enhancement in absorption, coupled with potentially decreased metabolic clearance, can lead to significantly improved oral exposure. nih.gov

The distribution of a compound is influenced by its ability to bind to plasma proteins and penetrate tissues. The introduction of fluorine can affect these properties. For example, in the development of inhibitors for the enzyme MK2, fluorinated analogs displayed improved permeability, which is a key factor in drug distribution. nih.gov

Table 2: Predicted Pharmacokinetic Properties of this compound

Pharmacokinetic Parameter Predicted Property Rationale
Oral Absorption Potentially high Increased lipophilicity due to the fluorine atom may improve membrane permeation. nih.govmdpi.com
Bioavailability Potentially enhanced A combination of improved absorption and increased metabolic stability. nih.govnih.gov
Distribution Likely to distribute into tissues The lipophilic nature of the molecule would favor distribution out of the plasma.

| Permeability | Potentially improved | Fluorination has been shown to improve the permeability of similar molecular scaffolds. nih.gov |

Applications in Advanced Materials Science

Polymer Modification and Functionalization

There is currently no available research data on the use of 4-(3-Fluoro-4-methylphenyl)phenol as a monomer or modifying agent in the synthesis of polymers. The incorporation of fluorinated biphenyl (B1667301) or phenol (B47542) moieties into polymer backbones, such as in poly(aryl ether ketone)s (PAEKs), is a known strategy to enhance properties like thermal stability, solubility, and dielectric performance. However, studies specifically employing this compound for these purposes have not been found.

Organic Light-Emitting Diode (OLED) Components

Similarly, the role of this compound in the development of OLEDs is not documented in the existing literature. Biphenyl derivatives are a well-established class of materials used in various layers of OLED devices, including as hosts for emissive dopants or as charge-transporting materials. The introduction of fluorine atoms can be advantageous for tuning the electronic properties and stability of these components. Nevertheless, no studies have been identified that report the synthesis or application of this compound or its derivatives as a component in OLEDs.

Conclusion and Future Research Directions

Current Challenges and Unexplored Avenues

A primary challenge in the study of 4-(3-Fluoro-4-methylphenyl)phenol lies in the development of highly efficient and selective synthetic methodologies. While Suzuki-Miyaura coupling is a common approach for creating the biaryl linkage, there is a continuous need for more sustainable and cost-effective methods. numberanalytics.com The use of greener solvents and catalysts remains an area of active investigation to minimize the environmental impact of synthesis. sigmaaldrich.com

Furthermore, a comprehensive understanding of the structure-activity relationships (SAR) for this specific compound is still in its nascent stages. While the general effects of fluorine substitution on the physicochemical properties of drug candidates are known, the precise influence of the combined fluoro and methyl substitution pattern in this compound on its biological activity and material properties requires more in-depth investigation. nih.govresearchgate.net

The exploration of the full range of its chemical reactivity is another underexplored avenue. A deeper understanding of its metabolic pathways, for instance, is crucial for its potential development as a therapeutic agent. nih.gov The synthesis and characterization of a broader library of derivatives with modifications at various positions on both phenyl rings could unveil novel properties and applications. nih.govchemicalbook.com

Potential for Therapeutic Development and Industrial Applications

The fluorinated biphenyl (B1667301) motif is a privileged structure in drug discovery. chemicalbook.comchemsrc.com The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov Consequently, this compound represents a valuable building block for the synthesis of novel therapeutic agents. Future research could focus on designing and synthesizing derivatives that target a wide range of diseases, including inflammatory conditions, cancer, and infectious diseases. chemicalbook.comchemsrc.com The incorporation of this scaffold into more complex molecules could lead to the discovery of next-generation pharmaceuticals. chemicalbook.com

In the realm of materials science, fluorinated biphenyls are known for their applications in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). fishersci.fi The specific substitution pattern of this compound may impart desirable properties such as low viscosity and high chemical and thermal stability, making it a candidate for the development of advanced liquid crystal mixtures. researchgate.net Further research into its liquid crystalline properties and its potential as a component in organic electronic devices is a promising direction.

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